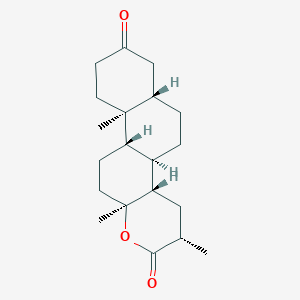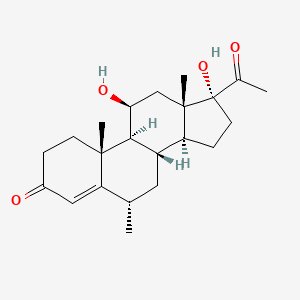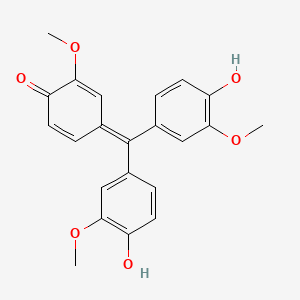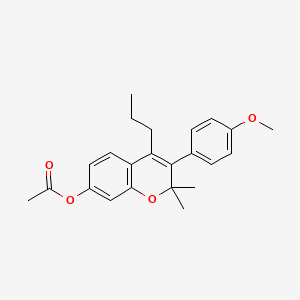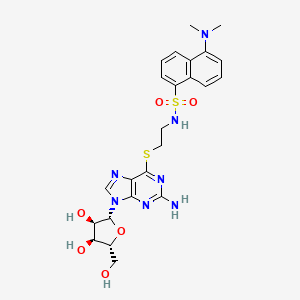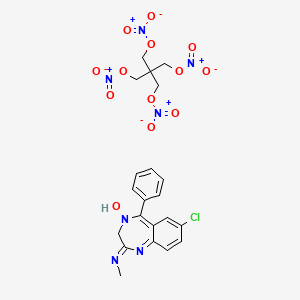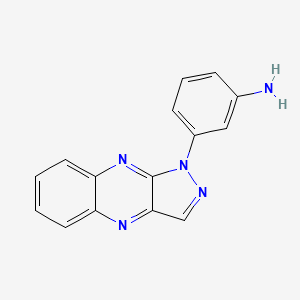![molecular formula C28H20CuN6O6 B1221956 copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate CAS No. 51890-18-7](/img/structure/B1221956.png)
copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[264004,9012,17020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate is a macrocyclic compound that features a copper ion coordinated within a large, nitrogen-containing ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate typically involves the condensation of ortho-phthalaldehyde or ortho-aminobenzaldehyde with diamines such as 1,2-diaminobenzene. The reaction is carried out under controlled conditions to ensure the formation of the macrocyclic structure. The copper ion is then introduced into the macrocycle through coordination reactions, often using copper(II) salts in an appropriate solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate undergoes various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, switching between different oxidation states.
Reduction: The compound can be reduced under specific conditions, altering its electronic properties.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands, modifying the compound’s reactivity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of coordinating solvents or other ligands in solution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions can produce copper(I) species .
Scientific Research Applications
copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate involves its ability to coordinate with various substrates through its copper center. This coordination can facilitate electron transfer processes, making it an effective catalyst. The compound’s macrocyclic structure also allows for the stabilization of different oxidation states of copper, enhancing its reactivity and versatility .
Comparison with Similar Compounds
- copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate
- Cobalt(III) complexes containing the macrocyclic tetradentate Schiff base ligand tetrabenzo(b,f,j,n)-1,5,9,13-tetraazacyclohexadecine
- Macrocyclic rhodium(III) compounds derived from ortho-phthalaldehyde
Uniqueness: this compound is unique due to its specific electronic properties and the ability to stabilize multiple oxidation states of copper. This makes it particularly useful in catalytic applications where redox reactions are involved. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various scientific and industrial applications .
Properties
CAS No. |
51890-18-7 |
|---|---|
Molecular Formula |
C28H20CuN6O6 |
Molecular Weight |
600 g/mol |
IUPAC Name |
copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate |
InChI |
InChI=1S/C28H20N4.Cu.2NO3/c1-5-13-25-21(9-1)17-29-26-14-6-2-11-23(26)19-31-28-16-8-4-12-24(28)20-32-27-15-7-3-10-22(27)18-30-25;;2*2-1(3)4/h1-20H;;;/q;+2;2*-1/b21-17-,22-18+,23-19?,24-20+,29-17?,29-26?,30-18?,30-25?,31-19?,31-28?,32-20?,32-27?;;; |
InChI Key |
ZGVKXBILXBQKLS-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN=C3C=CC=CC3=CN=C4C=CC=CC4=CN=C5C=CC=CC5=CN=C2C=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=CC=CC=C3C=NC4=CC=CC=C4C=NC5=CC=CC=C5C=N2.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Synonyms |
copper tetrabenzo(b,f,j,n)-1,5,9,13-tetraazacyclohexadecine Cu(TAAB) Cu(TAAB)Cl2 tetrabenzo(b,f,j,n)-1,5,9,13-tetraazacyclohexadecine coppe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


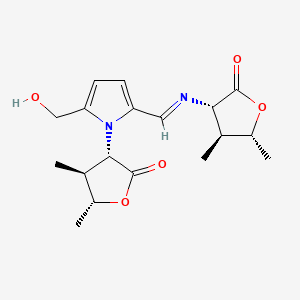
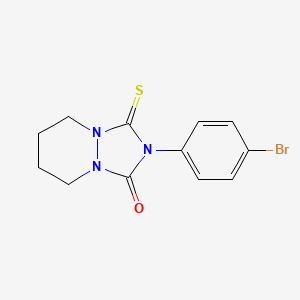
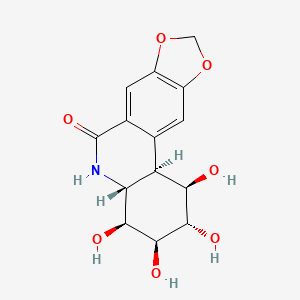
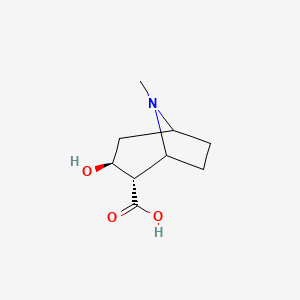
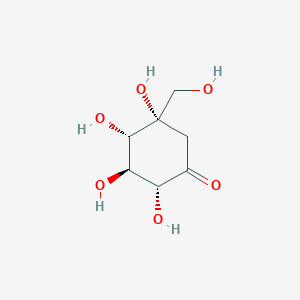
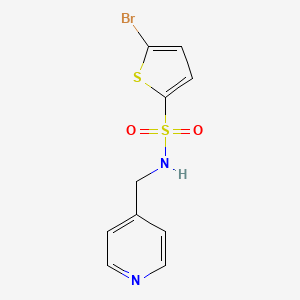
![2-(2-Fluorophenyl)-5-phenyl-4-thieno[2,3-d][1,3]oxazinone](/img/structure/B1221889.png)
